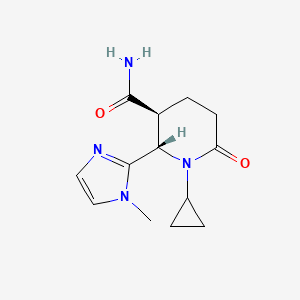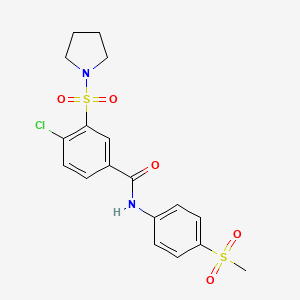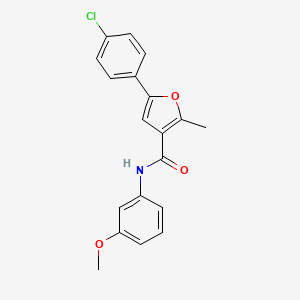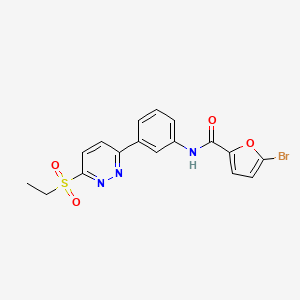![molecular formula C21H22N4O7S3 B2882980 Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-73-8](/img/structure/B2882980.png)
Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This structure is often found in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry . The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Synthesis and Antihypertensive Applications
Research into similar compounds has led to the synthesis of derivatives with potential antihypertensive α-blocking activity. For instance, Abdel-Wahab et al. (2008) described the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases that showed promising antihypertensive properties with low toxicity, highlighting the potential of complex chemical compounds in developing new therapeutic agents Abdel-Wahab et al., 2008.
Antibacterial and Antifungal Studies
Another study by Patel and Agravat (2007) synthesized new pyridine derivatives, including those related to benzothiazole, demonstrating significant antibacterial and antifungal activities. This research underscores the utility of such compounds in addressing microbial resistance, offering a pathway to new antimicrobial agents Patel & Agravat, 2007.
Polarographic Study for Electrochemical Insights
Johansson and Wendsjö (1983) conducted a polarographic study on alkyl imidazolyl sulfoxides and sulfides, revealing insights into their electrochemical behavior. This research could provide a foundation for understanding the electrochemical properties of complex organic compounds, including those similar to Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, which may be relevant in developing sensors or other electrochemical applications Johansson & Wendsjö, 1983.
Structural Characterisation in Metal Complexes
The work of Sousa et al. (2001) on the structural characterization of metal complexes containing related compounds highlights the significance of such studies in understanding the interaction between complex organic molecules and metals. This knowledge is crucial for the development of metal-organic frameworks (MOFs), catalysis, and materials science Sousa et al., 2001.
Fluorescence Properties for Sensing and Imaging
Yiming et al. (2013) synthesized conjugated compounds containing oxadiazole, benzene, or pyridine, demonstrating strong fluorescence properties. These findings are relevant for developing fluorescent probes and materials for sensing, imaging, and optoelectronic devices, illustrating the versatility of complex compounds in various scientific applications Yiming et al., 2013.
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S3/c1-32-19(26)13-25-17-9-8-16(34(22,28)29)12-18(17)33-21(25)23-20(27)14-4-6-15(7-5-14)35(30,31)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3,(H2,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXLCFHPWLKFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

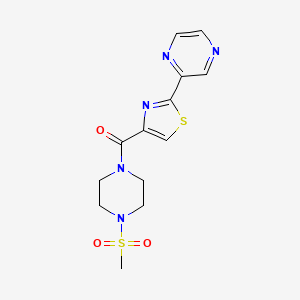

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2882900.png)
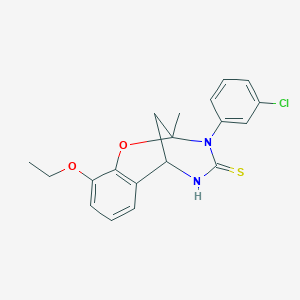


![2-[(2-Fluorophenyl)methyl]-3-oxoisoindoline-4-carboxylic acid](/img/structure/B2882906.png)
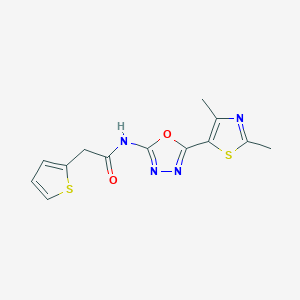
![Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2882910.png)
